5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. For example, the presence of the dihydroisoquinolinone moiety in a molecule can make it a suitable scaffold that has been widely used in various drug candidates .
Chemical Reactions Analysis
The chemical reactions involving dihydroisoquinolinone derivatives can be quite diverse. For instance, a study has shown that a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, a related compound, 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, has a molecular weight of 233.22 and is stored at room temperature .
Scientific Research Applications
Synthesis and Biological Activity Recent advances in the chemistry of 8-hydroxyquinoline (8-HQ) derivatives, which share a structural resemblance with the compound of interest, have revealed a wide range of biological activities. These activities include antimicrobial, anticancer, and antifungal effects. The synthesis of these compounds, including various 8-HQ derivatives, has attracted attention due to their potential therapeutic value and ability to act as building blocks for pharmacologically active scaffolds. This highlights the compound's potential in developing potent lead compounds with good efficacy and low toxicity in various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Pharmacology and Pharmacokinetics Studies on Jatrorrhizine, an isoquinoline alkaloid, provide insight into the pharmacological properties of compounds structurally related to 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Jatrorrhizine exhibits a broad spectrum of pharmacological properties, including anti-diabetic, antimicrobial, antiprotozoal, anticancer, anti-obesity, and hypolipidemic effects. This compound's study lays a foundation for its application in treating various diseases. However, further investigations are necessary to fully harness its potential (Zhong et al., 2022).
In another study on Jatrorrhizine, the pharmacological effects were comprehensively reviewed, emphasizing the need for further research to harness the full potential of this bioactive compound. This indicates the importance of continued research in understanding the pharmacological effects and potential clinical applications of compounds structurally similar to this compound (Rolle et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 . The carboxylate group of these compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Inhibition of akr1c3 by similar compounds can affect the metabolism of steroids and prostaglandins .
Result of Action
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known dinitrobenzamide substrate .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities and applications. For example, the dihydroisoquinolinone moiety is found in various pharmacologically active compounds, suggesting potential applications in drug development .
Biochemical Analysis
Biochemical Properties
Similar compounds with a dihydroisoquinolin-2(1H)-ylsulfonyl moiety have been reported to exhibit potent activity against certain enzymes
Cellular Effects
Similar compounds have been reported to exhibit cellular potency, as measured by inhibition of certain metabolic processes
Molecular Mechanism
Similar compounds have been reported to bind in a specific manner to certain enzymes, leading to their inhibition
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGCPUDMIDMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.